5-Fluorothiophene-2-carbonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
207849-74-9 |
|---|---|
Molecular Formula |
C5H2ClFOS |
Molecular Weight |
164.59 g/mol |
IUPAC Name |
5-fluorothiophene-2-carbonyl chloride |
InChI |
InChI=1S/C5H2ClFOS/c6-5(8)3-1-2-4(7)9-3/h1-2H |
InChI Key |
HCRATYVLHABEFF-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=C1)F)C(=O)Cl |
Canonical SMILES |
C1=C(SC(=C1)F)C(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chlorothiophene 2 Carbonyl Chloride
Established and Novel Synthetic Pathways
The conversion of the carboxylic acid group of 5-Chloro-2-thiophenecarboxylic acid into an acyl chloride is the most direct and widely reported method for synthesizing 5-Chlorothiophene-2-carbonyl chloride. google.comguidechem.com This transformation has been accomplished using several key chlorinating agents, each with its own specific protocol.
The use of thionyl chloride (SOCl₂) as the chlorinating agent is a well-established method for the synthesis of 5-Chlorothiophene-2-carbonyl chloride. google.comguidechem.com A specific protocol involves using 5-chloro-2-thiophenecarboxylic acid as the raw material and thionyl chloride as the chlorinating agent in a nonpolar solvent, such as carbon tetrachloride. The process is conducted under an inert gas atmosphere. Initially, thionyl chloride is added to the reactor, and the temperature is maintained below 0°C. The 5-chloro-2-thiophenecarboxylic acid is then added in batches. Following the addition, the mixture is stirred at room temperature for 10 to 30 minutes before being heated to reflux for 1 to 3 hours. The final product is isolated through desolvation and reduced pressure distillation. This method is noted for its use of readily available materials and results in high yield and purity, often negating the need for further purification. google.com
Table 1: Thionyl Chloride-Mediated Chlorination Protocol
| Parameter | Condition |
| Starting Material | 5-Chloro-2-thiophenecarboxylic Acid |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) |
| Solvent | Nonpolar solvent (e.g., Carbon Tetrachloride) |
| Atmosphere | Inert Gas (e.g., Nitrogen, Helium) |
| Initial Temperature | Below 0°C (during addition) |
| Stirring Period | 10-30 minutes at room temperature |
| Reaction Time | 1-3 hours at reflux |
| Purification | Reduced pressure distillation |
Oxalyl chloride is another effective reagent for the preparation of thiophene-2-carbonyl chlorides. While specific protocols starting directly from 5-Chloro-2-thiophenecarboxylic acid are not detailed in the provided search results, a related synthesis demonstrates its utility. In one example, 5-chlorothiophene-2-carbonyl chloride was synthesized from 2-chlorothiophene by heating it with oxalyl chloride and sulfolane in a closed vessel. This method highlights the reactivity of oxalyl chloride in forming the desired acyl chloride functionality on the thiophene (B33073) ring. google.com
Table 2: Representative Oxalyl Chloride-Mediated Synthesis
| Parameter | Condition |
| Starting Material | 2-Chlorothiophene |
| Chlorinating Agent | Oxalyl Chloride |
| Catalyst/Solvent | Sulfolane |
| Temperature | 180°C |
| Reaction Time | 1 hour 40 minutes |
| Yield | 71% |
Triphosgene has been identified as a viable acyl chlorinating agent for the conversion of 5-chlorothiophene-2-carboxylic acid into its corresponding acyl chloride. google.com This method is part of a multi-step synthesis where 5-chlorothiophene-2-carboxylic acid is the penultimate intermediate. The protocol suggests a molar ratio of 5-chlorothiophene-2-carboxylic acid to triphosgene of 1:(0.33-1.0). The reaction is typically carried out in a solvent such as dichloromethane, 1,2-dichloroethane, or chloroform. google.com
Table 3: Triphosgene-Mediated Chlorination Protocol
| Parameter | Condition |
| Starting Material | 5-Chloro-2-thiophenecarboxylic Acid |
| Chlorinating Agent | Triphosgene |
| Molar Ratio (Acid:Triphosgene) | 1 : (0.33 - 1.0) |
| Solvent | Dichloromethane, 1,2-Dichloroethane, Chloroform |
Research has also focused on alternative starting materials to potentially reduce costs and simplify the synthesis of 5-Chlorothiophene-2-carbonyl chloride.
One notable alternative begins with 2-acetyl-5-chlorothiophene. In this procedure, a mixture of 2-acetyl-5-chlorothiophene, pyridine, and chlorobenzene is treated with disulfur dichloride (S₂Cl₂) followed by sulfuryl chloride (SO₂Cl₂). The reaction mixture is then heated to 132°C for 15 hours. This direct conversion was reported to yield 80% of 5-chloro-2-thiophene carbonyl chloride, as determined by ¹H NMR analysis. chemicalbook.com
Another alternative route starts from 2-chlorothiophene. This multi-step process involves:
A formylation reaction to generate 5-chlorothiophene-2-carbaldehyde.
Oxidation of the aldehyde to produce 5-chlorothiophene-2-carboxylic acid.
The final acyl chlorination of the carboxylic acid to yield the target product, 5-chlorothiophene-2-carbonyl chloride. google.com
This pathway avoids potential isomers associated with other precursors, leading to a high-purity final product. google.com Furthermore, the synthesis of the intermediate methyl 5-chlorothiophene-2-carboxylate from 2-chlorothiophene has been demonstrated using a CCl₄–CH₃OH system with an Fe(acac)₃ catalyst, representing another method of functionalizing the thiophene ring. semanticscholar.org
Synthesis from 5-Chloro-2-thiophenecarboxylic Acid
Optimization of Reaction Conditions for 5-Chlorothiophene-2-carbonyl chloride Synthesis
The optimization of reaction conditions is crucial for achieving high yield, purity, and cost-effectiveness in the industrial production of 5-Chlorothiophene-2-carbonyl chloride. For the widely used method involving the chlorination of 5-chlorothiophene-2-carboxylic acid, several parameters have been refined.
When using reagents like thionyl chloride, triphosgene, or diphosphine, the reaction temperature is preferably maintained between 20-80°C, with a more optimal range of 30-70°C. The reaction time is typically between 1-12 hours, with a preferred duration of 2-6 hours to ensure complete conversion while minimizing side reactions. google.com
For the thionyl chloride-mediated protocol, specific optimizations include the use of an inert atmosphere to prevent side reactions with atmospheric moisture. google.com Temperature control is critical; the initial addition of the carboxylic acid is performed at low temperatures (below 0°C) to manage the exothermic reaction, followed by a period of stirring at room temperature and subsequent heating to reflux to drive the reaction to completion. The use of a nonpolar solvent facilitates the reaction and subsequent work-up. Finally, purification by reduced pressure distillation is effective in obtaining the product with high purity. google.com
Table 4: Optimized Parameters for Acyl Chlorination of 5-Chlorothiophene-2-carboxylic Acid
| Parameter | Optimized Condition | Rationale |
| Reagent | Thionyl Chloride | High reactivity, readily available |
| Solvent | Nonpolar (e.g., Carbon Tetrachloride) | Facilitates reaction and work-up |
| Temperature | Controlled sequence (<0°C → RT → Reflux) | Manages exothermicity, ensures completion |
| Reaction Time | 1-3 hours (reflux) | Drives reaction to completion |
| Atmosphere | Inert Gas | Prevents hydrolysis of reagents and product |
| Purification | Reduced Pressure Distillation | High purity of final product |
Influence of Solvent Systems and Their Catalytic Effects
The choice of solvent is a critical factor in the synthesis of 5-chlorothiophene-2-carbonyl chloride, influencing reaction rates, yields, and the formation of byproducts. Both polar aprotic and nonpolar solvents have been effectively utilized in this synthesis.
Commonly employed chlorinated solvents such as dichloromethane and 1,2-dichloroethane offer good solubility for the starting materials and are relatively inert under the reaction conditions google.com. Nonpolar solvents like carbon tetrachloride have also been successfully used, providing a different reaction environment that can influence product purity google.com.
A key aspect of the solvent system is the use of a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic species that is the active catalyst in the reaction organic-chemistry.orgwikipedia.orgchemistrysteps.com. The mechanism involves the Vilsmeier reagent activating the carboxylic acid, making it more susceptible to nucleophilic attack by the chloride ion. This catalytic approach significantly enhances the reaction rate compared to using thionyl chloride alone.
Interactive Data Table: Solvent Systems in the Synthesis of 5-Chlorothiophene-2-carbonyl chloride
| Solvent System | Catalyst | Typical Reaction Temperature (°C) | Key Observations |
| Dichloromethane | DMF | 40 | Good solubility of reactants, efficient reaction. google.com |
| 1,2-Dichloroethane | DMF | 60 | Higher boiling point allows for higher reaction temperatures. google.com |
| Carbon Tetrachloride | - | Reflux | Use of a nonpolar solvent can influence byproduct profile. google.com |
Temperature and Reaction Time Kinetics
Temperature and reaction time are interdependent parameters that must be carefully controlled to optimize the synthesis of 5-chlorothiophene-2-carbonyl chloride. The kinetics of the reaction are highly sensitive to these conditions, with higher temperatures generally leading to faster reaction rates.
For the acyl chlorination of 5-chlorothiophene-2-carboxylic acid, reaction temperatures typically range from 20°C to 80°C google.com. The optimal temperature is a balance between achieving a desirable reaction rate and minimizing the formation of degradation products or side reactions. For instance, in a process utilizing thionyl chloride in dichloromethane with a DMF catalyst, a reaction temperature of 40°C for 4 hours has been reported to be effective google.com. In another variation using 1,2-dichloroethane, a higher temperature of 60°C for 5 hours was employed google.com.
The reaction time is typically in the range of 1 to 12 hours google.com. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal reaction time. Insufficient reaction time will result in incomplete conversion of the starting material, while excessively long reaction times can lead to the formation of impurities.
One patented method describes an initial low-temperature step (below 0°C) for the addition of 5-chlorothiophene-2-carboxylic acid to thionyl chloride, followed by stirring at room temperature and a subsequent reflux period of 1 to 3 hours google.com. This temperature profile suggests a strategy to control the initial exothermic reaction and then drive the reaction to completion at an elevated temperature.
Interactive Data Table: Temperature and Reaction Time Parameters
| Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) |
| Thionyl Chloride | Dichloromethane | 40 | 4 | High google.com |
| Triphosgene | 1,2-Dichloroethane | 60 | 5 | 100 google.com |
| Thionyl Chloride | Carbon Tetrachloride | Reflux | 1-3 | High google.com |
Role of Inert Atmosphere and Additives in Reaction Efficiency
Conducting the synthesis of 5-chlorothiophene-2-carbonyl chloride under an inert atmosphere, such as nitrogen or helium, is a common practice to enhance reaction efficiency and product stability google.com. The primary reason for this is the moisture-sensitive nature of both the thionyl chloride reactant and the 5-chlorothiophene-2-carbonyl chloride product. Any moisture present in the reaction vessel can react with thionyl chloride to produce hydrochloric acid and sulfur dioxide, and with the product to hydrolyze it back to the carboxylic acid, thus reducing the yield and purity.
The use of an inert atmosphere prevents these undesirable side reactions by excluding atmospheric moisture. This is particularly critical when handling the reactants and during the entire course of the reaction.
In terms of additives, as previously discussed, N,N-dimethylformamide (DMF) plays a crucial catalytic role. While other tertiary amines can also catalyze the reaction between carboxylic acids and thionyl chloride, DMF is widely used due to its effectiveness in forming the Vilsmeier reagent. The amount of DMF used is typically catalytic, as a small quantity is sufficient to generate the active species and drive the reaction.
Other additives are generally not required for this transformation, as the reaction between 5-chlorothiophene-2-carboxylic acid and thionyl chloride in the presence of a suitable solvent and catalyst is typically efficient. The focus is more on maintaining an anhydrous and inert environment to prevent side reactions.
Advances in Purity Assessment and Control during Synthesis
Ensuring the high purity of 5-chlorothiophene-2-carbonyl chloride is paramount for its application in pharmaceutical synthesis. Advances in analytical techniques have enabled precise monitoring and control of the synthetic process to achieve purities often exceeding 99%.
A variety of chromatographic and spectroscopic methods are employed for purity assessment. Gas chromatography (GC) is a widely used technique to determine the purity of the final product and to detect the presence of volatile impurities google.com. For more detailed analysis, GC coupled with mass spectrometry (GC-MS) can be used to identify the chemical structures of any byproducts.
High-performance liquid chromatography (HPLC) is another powerful tool for assessing purity, particularly for less volatile impurities. It allows for the quantitative determination of the main component and any related substances.
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, is utilized to confirm the structure of the 5-chlorothiophene-2-carbonyl chloride and to ensure the absence of isomeric impurities chemicalbook.com. The chemical shifts and coupling constants of the protons on the thiophene ring provide a unique fingerprint of the desired product.
Purity control during synthesis is achieved through several strategies. Careful control of reaction parameters, as discussed in the previous sections, is the first line of defense against impurity formation. The use of high-purity starting materials is also essential.
After the reaction is complete, purification of the crude product is typically performed by distillation under reduced pressure google.comgoogle.com. This method is effective in removing less volatile impurities and any remaining solvent. The final product's purity is then confirmed using the analytical techniques mentioned above to ensure it meets the required specifications. For instance, a purity of 99.99% as determined by GC has been reported in a patented synthesis method google.com.
Chemical Reactivity and Reaction Mechanisms of 5 Chlorothiophene 2 Carbonyl Chloride
Fundamental Reactivity of the Acyl Chloride Functionality
The chemical behavior of 5-chlorothiophene-2-carbonyl chloride is dominated by the acyl chloride group. Acyl chlorides are among the most reactive derivatives of carboxylic acids. youtube.com Their high reactivity stems from the nature of the carbonyl carbon, which is bonded to two electron-withdrawing groups: the oxygen atom of the carbonyl and the chlorine atom. This arrangement makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. youtube.comfiveable.me
The general order of reactivity for carboxylic acid derivatives is: Acid chlorides > Anhydrides > Esters > Amides youtube.comfiveable.me
This high reactivity is attributed to the excellent leaving group ability of the chloride ion. youtube.comfiveable.me When a nucleophile attacks the carbonyl carbon, a tetrahedral intermediate is formed. This intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a very stable anion and thus a good leaving group. fiveable.memasterorganicchemistry.com
Nucleophilic Acyl Substitution Reaction Pathways
The cornerstone of the reactivity of 5-chlorothiophene-2-carbonyl chloride is the nucleophilic acyl substitution reaction. masterorganicchemistry.comyoutube.com This is a two-step process:
Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π bond of the carbonyl group and forming a tetrahedral intermediate with a negatively charged oxygen atom. fiveable.memasterorganicchemistry.com
Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion is ejected as the leaving group. fiveable.memasterorganicchemistry.com
This addition-elimination sequence results in the net replacement of the chlorine atom with the incoming nucleophile. libretexts.org
Reactions with Amine Nucleophiles: Amide Formation
5-Chlorothiophene-2-carbonyl chloride readily reacts with primary and secondary amines to form the corresponding amides. youtube.com This reaction, often referred to as a Schotten-Baumann reaction, is a highly efficient method for amide bond formation. fishersci.it The reaction is typically exothermic and is often carried out at low temperatures to control the reaction rate.
The general reaction is as follows: 5-Chlorothiophene-2-carbonyl chloride + Amine → 5-Chloro-N-(substituted)thiophene-2-carboxamide + HCl
Due to the formation of hydrogen chloride (HCl) as a byproduct, a base such as pyridine, triethylamine, or an inorganic base like sodium hydroxide is usually added to neutralize the acid. fishersci.it This prevents the protonation of the amine nucleophile, which would render it unreactive. youtube.com For less reactive aryl amines, a catalyst like DMAP may be required, or the reaction can be driven by high temperatures without a base.
| Amine Nucleophile | Product | Reaction Conditions |
|---|---|---|
| Aniline | 5-Chloro-N-phenylthiophene-2-carboxamide | Aprotic solvent (e.g., Cyrene™), Triethylamine, Room Temperature |
| Benzylamine | N-Benzyl-5-chlorothiophene-2-carboxamide | Aprotic solvent (e.g., Cyrene™), Triethylamine, Room Temperature |
| Pyrrolidine | (5-Chlorothiophen-2-yl)(pyrrolidin-1-yl)methanone | Aprotic solvent (e.g., Cyrene™), Triethylamine, Room Temperature |
Reactions with Alcohol Nucleophiles: Ester Formation
In a similar fashion to amines, alcohols can act as nucleophiles, attacking the acyl chloride to produce esters. fiveable.meyoutube.com This process, known as alcoholysis, is also a type of nucleophilic acyl substitution. libretexts.org The reaction proceeds readily, often without the need for a catalyst, due to the high reactivity of the acyl chloride. youtube.com
The general reaction is: 5-Chlorothiophene-2-carbonyl chloride + Alcohol → Alkyl 5-chlorothiophene-2-carboxylate + HCl
As with amide formation, a weak base is often added to scavenge the HCl produced during the reaction. youtube.com This prevents potential acid-catalyzed side reactions.
| Alcohol Nucleophile | Product | Reaction Conditions |
|---|---|---|
| Methanol (B129727) | Methyl 5-chlorothiophene-2-carboxylate | Typically performed in the presence of a non-nucleophilic base like pyridine |
| Ethanol | Ethyl 5-chlorothiophene-2-carboxylate | Typically performed in the presence of a non-nucleophilic base like pyridine |
| 2-Propanol | Isopropyl 5-chlorothiophene-2-carboxylate | Typically performed in the presence of a non-nucleophilic base like pyridine |
Hydrolysis Mechanisms and Kinetics of 5-Chlorothiophene-2-carbonyl chloride
5-Chlorothiophene-2-carbonyl chloride is sensitive to moisture and reacts with water in a vigorous exothermic reaction known as hydrolysis. guidechem.comfishersci.fifishersci.com This reaction is another example of nucleophilic acyl substitution, with water acting as the nucleophile. fiveable.me
The reaction proceeds as follows: 5-Chlorothiophene-2-carbonyl chloride + H₂O → 5-Chlorothiophene-2-carboxylic acid + HCl
The initial step involves the nucleophilic attack of a water molecule on the carbonyl carbon. youtube.com The resulting tetrahedral intermediate then expels a chloride ion, and a subsequent deprotonation of the oxonium ion by another water molecule yields the final carboxylic acid product and hydrochloric acid. youtube.com Due to this reactivity, the compound must be stored in a cool, dry place in a tightly sealed container, away from moisture. fishersci.fifishersci.com
Electronic Effects of the 5-Chlorothiophene Moiety on Carbonyl Electrophilicity
The electrophilicity of the carbonyl carbon in 5-chlorothiophene-2-carbonyl chloride is significantly influenced by the electronic properties of the 5-chlorothiophene ring. The thiophene (B33073) ring itself is an aromatic heterocycle. The chlorine atom at the 5-position is an electron-withdrawing group due to its high electronegativity.
This electron-withdrawing effect, transmitted through the thiophene ring, pulls electron density away from the carbonyl group. This inductive effect increases the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity. nih.govvu.nl A more electrophilic carbonyl carbon is more susceptible to attack by nucleophiles, making 5-chlorothiophene-2-carbonyl chloride a highly reactive acylating agent. youtube.comfiveable.me The presence of electron-withdrawing substituents generally enhances the reactivity of carbonyl compounds toward nucleophilic attack by making the carbonyl carbon more electron-deficient. nih.gov
Synthetic Utility and Applications of 5 Chlorothiophene 2 Carbonyl Chloride in Advanced Organic Synthesis
Crucial Intermediate in Pharmaceutical Synthesis
The structural motif of 5-chlorothiophene is a key component in a multitude of pharmacologically active compounds. Consequently, 5-chlorothiophene-2-carbonyl chloride stands out as an indispensable intermediate in the synthesis of a wide array of pharmaceuticals. chemimpex.com Its ability to readily react with various nucleophiles allows for the efficient construction of complex molecular architectures necessary for therapeutic activity.
Synthesis of Direct Oral Anticoagulants (e.g., Rivaroxaban)
One of the most prominent applications of 5-chlorothiophene-2-carbonyl chloride is in the synthesis of direct oral anticoagulants, most notably Rivaroxaban. nbinno.comgoogle.com Rivaroxaban is a direct Factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders. google.comgoogleapis.com In the synthesis of Rivaroxaban, 5-chlorothiophene-2-carbonyl chloride serves as the acylating agent that introduces the 5-chlorothiophene-2-carboxamide (B31849) moiety. This is typically achieved by reacting it with the key intermediate 4-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one. googleapis.comnih.gov The high purity and reactivity of the carbonyl chloride are crucial for the efficiency of this coupling step. google.com
Development of Indolinyl-Thiazole Based Inhibitors
5-Chlorothiophene-2-carbonyl chloride is also utilized as a reagent in the synthesis of indolinyl-thiazole based inhibitors, which have been investigated for their ability to inhibit cellular lipid uptake. sandoopharma.compharmaffiliates.com Thiazole derivatives are recognized as privileged structures in medicinal chemistry, and their combination with other heterocyclic systems like indoles can lead to novel therapeutic agents. nih.gov The synthesis often involves the acylation of an appropriate amino-functionalized indolinyl-thiazole precursor with 5-chlorothiophene-2-carbonyl chloride to generate the final active compounds. sandoopharma.com
Precursor for Diverse Drug Classes (e.g., Anthelmintics, Anti-HIV, Anti-HBV, Anti-rheumatic, Anti-diabetic, Anti-cancer Agents)
The versatility of 5-chlorothiophene-2-carbonyl chloride extends to its role as a precursor for a wide range of drug classes. The 5-chlorothiophene scaffold is a component of various biologically active molecules. For instance, thiophene-based compounds have been explored for their potential as anti-Hepatitis B Virus (HBV) agents by targeting the HBV core protein. nih.gov While direct synthesis of the listed drug classes from 5-chlorothiophene-2-carbonyl chloride is not always explicitly detailed, its utility as a reactive intermediate makes it a valuable tool in the synthesis of libraries of compounds for screening against various therapeutic targets, including those for cancer, viral infections (HIV, HBV), and inflammatory diseases. bgbchem.commdpi.comrsc.orgnih.gov
Examples of Thiophene-Containing Bioactive Scaffolds
| Therapeutic Area | Scaffold Type | Research Focus | Reference |
| Anti-HBV | 5-Aminothiophene-2,4-dicarboxamide analogues | Capsid assembly effectors | nih.gov |
| Anti-HBV | 4′-cyano-6′′-fluoromethylenecyclopentene skeletons with a guanine (B1146940) base | Entecavir analogues as potent anti-HBV agents | rsc.org |
| Anti-cancer | Thiazole-based heterocyclic hybrids | BRAFV600E inhibitory potential | nih.gov |
| Anti-inflammatory | Aminothiazole-comprising compounds | 5-Lipoxygenase (5-LO) inhibitors | nih.gov |
Strategies for Modifying Structure to Enhance Bioactivity and Selectivity
The structure of 5-chlorothiophene-2-carbonyl chloride provides a platform for structural modifications aimed at enhancing the bioactivity and selectivity of the final drug candidates. Medicinal chemistry strategies often involve altering substituents on the thiophene (B33073) ring or modifying the linker between the thiophene and other parts of the molecule. nih.gov For example, replacing the chlorine atom with other functional groups or introducing substituents at other positions on the thiophene ring can modulate the electronic properties and steric profile of the molecule, leading to improved target binding and pharmacokinetic properties. nih.gov The goal of these modifications is often to increase the rigidity of the molecular framework to maintain an active conformation or to improve selectivity for the intended biological target. nih.gov
Applications in Agrochemical Development
Beyond pharmaceuticals, 5-chlorothiophene-2-carbonyl chloride is a valuable intermediate in the agrochemical industry. chemimpex.com Its reactivity is harnessed to create new pesticides with improved efficacy and environmental profiles. chemimpex.com
Synthesis of Herbicides and Insecticides
5-Chlorothiophene-2-carbonyl chloride and its derivatives are used in the synthesis of various agrochemicals, including herbicides and insecticides. chemimpex.com For example, halogenated 2-thiophenecarbonyl chloride derivatives are key building blocks for new classes of insecticides, such as the 2,6-dihaloaryl 1,2,4-triazole (B32235) insecticides. beilstein-journals.org The thiophene moiety is a common feature in many biologically active compounds, and its incorporation into pesticide structures can lead to novel modes of action or enhanced potency. guidechem.comdtic.mil The synthesis of these agrochemicals often involves the coupling of the 5-chlorothiophene-2-carbonyl chloride with other molecular fragments to generate the final active ingredient. beilstein-journals.org
Role in Crop Protection Agent Formulation
5-Chlorothiophene-2-carbonyl chloride is a versatile chemical intermediate that plays a significant role in the agrochemical industry. chemimpex.comguidechem.com Its utility is primarily centered on its function as a key building block in the synthesis of various crop protection agents. chemimpex.com The compound is particularly instrumental in the development of modern fungicides and herbicides, contributing to enhanced crop yields and protection. chemimpex.comguidechem.com The reactivity of the acyl chloride group, combined with the thiophene core, allows for its incorporation into complex molecules designed to exhibit specific biological activities against plant pathogens and weeds. chemimpex.com Its application as a coupling agent is crucial in the preparation of amides and esters, which are common functionalities in active agrochemical ingredients. guidechem.com
Contributions to Materials Science and Organic Electronics
The unique electronic characteristics of the thiophene ring make 5-Chlorothiophene-2-carbonyl chloride a valuable precursor in the field of materials science, particularly in the development of organic electronic materials. chemimpex.comnbinno.com Researchers explore its potential for synthesizing thiophene-based polymers and functional materials that possess distinct electronic properties. nbinno.com These materials are at the forefront of innovation in organic electronics, finding applications in next-generation electronic devices. nbinno.com
Development of Specialty Polymers and Functional Materials
The compound is a valuable component in the creation of specialty polymers and advanced materials. chemimpex.com Its ability to undergo polymerization and copolymerization reactions allows for the synthesis of polymers with tailored properties. researchgate.net Thiophene-based polymers are known for their conductive properties, making them suitable for a range of applications, including advanced coatings and adhesives. chemimpex.comresearchgate.net The incorporation of the 5-chlorothiophene-2-carbonyl moiety can influence the final properties of the polymer, such as solubility, thermal stability, and electronic behavior, making it a key intermediate for creating functional materials with specific performance characteristics. researchgate.net
Precursors for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic Cells
In the realm of organic electronics, 5-Chlorothiophene-2-carbonyl chloride serves as an important precursor for materials used in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic (OPV) cells. nbinno.com Polythiophenes are widely used as electron donor materials in organic solar cells due to their favorable properties, such as being environmentally friendly, easy to process, and cost-effective. mdpi.com The synthesis of these specialized polymers often involves intermediates derived from functionalized thiophenes. nbinno.com By using 5-Chlorothiophene-2-carbonyl chloride, chemists can construct the precise molecular architectures needed for efficient charge transport and light emission or absorption in these devices. nbinno.commdpi.com
Versatility as a Reagent for Complex Molecular Construction
5-Chlorothiophene-2-carbonyl chloride is a highly reactive and versatile reagent in synthetic organic chemistry, valued for its ability to facilitate the construction of complex molecules. chemimpex.comguidechem.com Its primary role is that of an acylating agent, where the reactive carbonyl chloride group readily participates in reactions with nucleophiles like amines and alcohols to form stable amide and ester linkages. chemimpex.com This reactivity is enhanced by the electron-withdrawing nature of both the chlorine atom and the thiophene ring, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
A prominent example of its application is in the pharmaceutical industry, where it serves as a crucial intermediate in the synthesis of the anticoagulant drug Rivaroxaban. google.comgoogle.comfishersci.fi The synthesis of Rivaroxaban involves multiple steps where 5-Chlorothiophene-2-carbonyl chloride is used to introduce the 5-chlorothiophene-2-carboxamide moiety, a key structural component of the final active pharmaceutical ingredient. google.comgoogle.com The compound is typically synthesized by reacting 5-chlorothiophene-2-carboxylic acid with a chlorinating agent such as thionyl chloride. guidechem.comgoogle.com
Research Findings Overview
| Application Area | Research Focus | Key Outcome | Source(s) |
| Agrochemicals | Development of Herbicides & Fungicides | Serves as a key intermediate for synthesizing active ingredients for crop protection. | chemimpex.comguidechem.com |
| Materials Science | Synthesis of Specialty Polymers | Creates thiophene-based polymers with unique electronic properties for coatings and adhesives. | chemimpex.comnbinno.com |
| Organic Electronics | Precursor for OLEDs & OPVs | Used to synthesize materials with specific electronic properties for light-emitting and photovoltaic devices. | nbinno.com |
| Pharmaceuticals | Synthesis of Rivaroxaban | Acts as a critical building block for the construction of this anticoagulant medication. | google.comgoogle.comfishersci.fi |
| Organic Synthesis | Reagent for Acylation | Functions as a reactive acylating agent to form amides and esters in complex molecule synthesis. | chemimpex.comguidechem.com |
Derivatization Strategies and Analytical Methodologies for 5 Chlorothiophene 2 Carbonyl Chloride
Derivatization Approaches for Enhanced Detection and Characterization
Several derivatization strategies, including hydrolysis, esterification, and amination, have been reported for the analysis of acyl chlorides. researchgate.net The choice of method depends on the specific analytical requirements, such as the need to differentiate the acyl chloride from its potential impurities or degradation products.
Hydrolysis is a straightforward derivatization technique where the acyl chloride is intentionally converted to its corresponding carboxylic acid by reacting it with water. researchgate.netgoogle.com In the case of 5-chlorothiophene-2-carbonyl chloride, this reaction yields 5-chlorothiophene-2-carboxylic acid.
While the reaction is simple and rapid, a significant drawback is that the resulting hydrolysate (the carboxylic acid) is often a starting material or an existing impurity in the synthesis of the final drug product. researchgate.netgoogle.com This inability to distinguish between the residual acyl chloride and the pre-existing carboxylic acid can lead to an inaccurate overestimation of the impurity levels. researchgate.net
Esterification represents a more specific approach for determining residual acyl chlorides. researchgate.net This method typically involves reacting the acyl chloride with an alcohol, such as methanol (B129727), to form the corresponding methyl ester. researchgate.netresearchgate.net For 5-chlorothiophene-2-carbonyl chloride, this would result in the formation of methyl 5-chlorothiophene-2-carboxylate.
This technique is often preferred over hydrolysis because the resulting ester is a unique derivative that is not typically present as a starting material or impurity. researchgate.net This specificity allows for the accurate measurement of the residual acyl chloride without interference from the corresponding carboxylic acid. researchgate.net In a comparative study of methods for another acyl chloride, the esterification method proved to be a better solution for accurate measurement compared to hydrolysis, which could not differentiate the target from its inherent acid impurity. researchgate.net
| Method | Derivatization Reagent | Product | Advantage | Disadvantage |
| Hydrolysis | Water | 5-Chlorothiophene-2-carboxylic acid | Simple and fast reaction. researchgate.net | Cannot distinguish from the same carboxylic acid present as an impurity, leading to potential overestimation. researchgate.netgoogle.com |
| Esterification | Methanol | Methyl 5-chlorothiophene-2-carboxylate | Forms a unique derivative, allowing for specific and accurate quantification. researchgate.net | May be subject to competition from water; reaction can be slower and sometimes requires a catalyst. google.com |
Amination involves reacting the acyl chloride with a compound containing an amine or hydrazine (B178648) group. researchgate.net The reaction rate between acyl chlorides and these basic compounds is typically higher than with water or alcohols. google.com This approach is used to introduce a specific tag onto the molecule, often one that possesses a strong chromophore to enhance detection by UV-visible spectrophotometry. nih.gov
Reagents containing a hydrazine group, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) and 2-nitrophenylhydrazine (B1229437), are particularly effective. researchgate.netnih.govresearchgate.net These reagents react with the carbonyl group of the acyl chloride to form stable hydrazone derivatives that are highly suitable for chromatographic analysis. researchgate.net
The selection of a derivatization reagent is critical for achieving high sensitivity and specificity. For acyl chlorides, nitro-substituted phenylhydrazines are excellent choices because they react to form derivatives with strong UV absorbance at higher wavelengths, typically where interference from the drug substance matrix is minimal. researchgate.netnih.gov
2-Nitrophenylhydrazine (2-NPH) has been identified as a particularly suitable reagent. researchgate.netnih.gov Its derivatives exhibit maximum UV absorbance around 395 nm, effectively minimizing matrix interferences since most drug substances have weak absorption in this region. researchgate.netnih.gov
The optimization of reaction conditions is crucial for the best reaction efficiency and stability of the derivatives. researchgate.net Key parameters that are typically optimized include:
Reagent Concentration: The concentration of the derivatizing agent must be sufficient to ensure complete reaction but not so high as to cause instability or side reactions. For 2-NPH, a concentration of 100 µg/mL has been shown to be effective. researchgate.netnih.gov
Reaction Temperature and Time: These parameters are optimized to ensure the reaction goes to completion without causing degradation. A general method using 2-NPH found that reacting at room temperature for 30 minutes was optimal. researchgate.netnih.gov
Solvent System: The choice of solvent is important. The reaction is often performed in an aprotic solvent like acetonitrile (B52724) to prevent competing hydrolysis reactions. google.com
| Parameter | Optimized Condition (for 2-NPH) | Rationale |
| Reagent | 2-Nitrophenylhydrazine (2-NPH) | Derivative has strong UV absorbance at ~395 nm, minimizing matrix interference. researchgate.netnih.gov |
| Concentration | 100 µg/mL | Ensures sensitivity and stability of the derivative. researchgate.netnih.gov |
| Temperature | Room Temperature | Sufficient for the reaction to proceed efficiently without requiring heating. researchgate.netnih.gov |
| Time | 30 minutes | Allows for the completion of the derivatization reaction. researchgate.netnih.gov |
| Solvent | Acetonitrile | Aprotic solvent prevents unwanted hydrolysis of the acyl chloride. google.com |
Advanced Chromatographic Techniques for Analysis
Once derivatized, the stable products are analyzed using advanced chromatographic techniques that provide the necessary separation and detection capabilities for trace-level quantification.
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of derivatized acyl chlorides. nih.govgoogle.com Typically, a reversed-phase HPLC method is employed, which is ideal for separating the relatively nonpolar derivatives formed through esterification or amination. google.com The use of a Diode Array Detector (DAD) allows for monitoring at the optimal wavelength (e.g., 395 nm for 2-NPH derivatives), enhancing specificity and sensitivity. google.com A validated HPLC method for acyl chloride derivatives using 2-NPH demonstrated detection limits in the range of 0.01–0.03 µg/mL. researchgate.netnih.gov
Ultra-High Performance Liquid Chromatography (UHPLC) is a more recent advancement that utilizes columns with smaller particle sizes (typically sub-2 µm). researchgate.net This results in significantly higher separation efficiency, improved resolution, and faster analysis times compared to conventional HPLC. researchgate.net When coupled with tandem mass spectrometry (MS/MS), UHPLC provides exceptional sensitivity and selectivity, allowing for accurate mass identification and fragmentation analysis, which is invaluable for structural confirmation and quantitative determination of trace-level impurities. researchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a reactive acyl chloride like 5-Fluorothiophene-2-carbonyl chloride, direct injection can be challenging due to its high reactivity and potential for degradation in the hot injector or on the column.
To overcome these issues, derivatization is a common strategy. The carbonyl chloride can be converted into a more stable ester or amide by reacting it with an alcohol (e.g., methanol or ethanol) or an amine. This process yields a less reactive derivative that is more amenable to GC analysis. For instance, derivatization with an alcohol like 1-propanol (B7761284) can produce the corresponding propyl ester, which is typically more stable for chromatographic analysis. rsc.org
In a GC-MS analysis, the derivatized compound would be separated on a capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms). The retention time would be characteristic of the specific derivative. The mass spectrometer would then fragment the eluted compound, providing a mass spectrum that serves as a molecular fingerprint, allowing for confirmation of the original analyte's structure. While specific studies on this compound are not prevalent, the general methodology for acyl chlorides is well-established. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is an essential tool for analyzing compounds that are non-volatile or thermally unstable. Given the reactivity of this compound, LC-MS/MS offers a robust alternative to GC-MS, often without the need for derivatization.
The compound can be analyzed using reverse-phase chromatography with a C18 column. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape. lcms.cz The use of high-purity solvents and additives is crucial to minimize background noise and the formation of adducts, which could complicate the mass spectrum. lcms.cz
The mass spectrometer, typically using an electrospray ionization (ESI) source, would detect the protonated molecule [M+H]⁺. Tandem MS (MS/MS) can be used for further structural confirmation by selecting the parent ion, fragmenting it in a collision cell, and analyzing the resulting daughter ions. This provides a high degree of selectivity and sensitivity. Chemical derivatization strategies can also be employed in LC-MS to enhance detection sensitivity and chromatographic performance. nih.gov
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of molecules like this compound. uobabylon.edu.iq
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Although specific experimental data for this compound is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the structure and data from analogous compounds. chemicalbook.comchemicalbook.com
¹H NMR: The thiophene (B33073) ring contains two protons. The proton at position 3 (adjacent to the C-F bond) and the proton at position 4 (adjacent to the carbonyl group) would appear as doublets due to coupling with each other. The fluorine atom would cause additional splitting (H-F coupling). The proton at C4 is expected to be downfield from the proton at C3 due to the deshielding effect of the adjacent carbonyl group.
¹³C NMR: The spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon (C=O) would appear significantly downfield (typically >160 ppm). The carbon attached to the fluorine (C5) would show a large one-bond carbon-fluorine coupling constant (¹JCF). The other thiophene ring carbons (C2, C3, and C4) would also exhibit smaller C-F couplings.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| ¹H NMR | ||
| H3 | ~7.0 - 7.4 | Doublet of doublets (dd) |
| H4 | ~7.8 - 8.2 | Doublet of doublets (dd) |
| ¹³C NMR | ||
| C=O | >160 | Doublet (due to C-F coupling) |
| C2 | ~135 - 145 | Doublet (due to C-F coupling) |
| C3 | ~125 - 135 | Doublet (due to C-F coupling) |
| C4 | ~130 - 140 | Doublet (due to C-F coupling) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. thermofisher.com The spectrum of this compound is expected to show several characteristic absorption bands. libretexts.orgvscht.cz
The most prominent peak would be the carbonyl (C=O) stretch of the acyl chloride, which is expected at a high frequency. The C-F bond stretch and various vibrations of the thiophene ring would also be present.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Acyl Chloride) | Stretch | 1770 - 1815 | Strong |
| C=C (Thiophene ring) | Stretch | ~1500 - 1600 | Medium |
| C-F | Stretch | ~1000 - 1250 | Strong |
| C-H (Aromatic) | Stretch | ~3100 | Medium-Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. uobabylon.edu.iq The spectrum of this compound, which contains a conjugated thiophene ring and a carbonyl group, is expected to show absorptions corresponding to π → π* and n → π* transitions.
The π → π* transitions, involving the conjugated system of the thiophene ring, are typically of high intensity and occur at lower wavelengths. The n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, is a lower intensity (forbidden) transition that occurs at a longer wavelength, often in the 280-300 nm range for carbonyl compounds. uobabylon.edu.iqmasterorganicchemistry.com Conjugation with the thiophene ring is expected to shift the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) compared to non-conjugated systems. libretexts.org
Mass Spectrometry for Molecular Confirmation
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound (C₅H₂ClFOS), the exact mass can be calculated and compared with the measured mass from a high-resolution mass spectrometer.
The mass spectrum would show a molecular ion peak (M⁺). Due to the presence of chlorine, this peak would be accompanied by an M+2 peak with an intensity approximately one-third that of the molecular ion peak, which is characteristic of the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
Common fragmentation pathways for acyl chlorides include the loss of the chlorine atom (-Cl) to form an acylium ion [M-Cl]⁺. This acylium ion is often a very stable and prominent peak in the spectrum. Further fragmentation of the thiophene ring could also occur.
Quantification and Monitoring of Residual Acyl Chlorides in Pharmaceutical Substances
The determination of residual this compound in pharmaceutical substances is crucial for ensuring the purity, safety, and stability of the final product. Acyl chlorides are highly reactive compounds and are typically not expected to remain in the final API under normal manufacturing conditions. However, as potent acylating agents, their presence, even in trace amounts, could lead to the formation of undesired, potentially toxic, byproducts. Regulatory guidelines necessitate robust analytical methods to detect and quantify such process-related impurities.
Direct analysis of reactive species like this compound by standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is often impractical. The high reactivity of the carbonyl chloride group can lead to on-column reactions, poor peak shape, and unreliable quantification. Consequently, pre-column derivatization is the strategy of choice. This process involves converting the highly reactive acyl chloride into a stable, easily detectable derivative before chromatographic analysis.
High-Performance Liquid Chromatography (HPLC) Based Methods
HPLC is a powerful technique for the separation and quantification of pharmaceutical impurities. For acyl chlorides, derivatization is essential to create a stable derivative with a strong chromophore, which enhances detection by UV-Vis or Diode-Array Detectors (DAD).
A common and effective strategy involves derivatization with a nucleophilic reagent that reacts quantitatively with the acyl chloride. Nitrophenylhydrazine reagents, such as 2-nitrophenylhydrazine, are particularly suitable. sdiarticle4.com The reaction of this compound with 2-nitrophenylhydrazine would yield a stable hydrazide derivative. This derivative incorporates a nitroaromatic chromophore, which absorbs strongly in the visible region of the electromagnetic spectrum (around 390-420 nm). sdiarticle4.compharmaffiliates.com This is advantageous as it shifts the detection wavelength away from that of the API and many common impurities, thereby minimizing matrix interference and enhancing method specificity. protheragen.ai
The general derivatization and analysis process would involve:
Sample Preparation : Dissolving a precisely weighed amount of the pharmaceutical substance in a suitable inert solvent, such as acetonitrile.
Derivatization : Adding the derivatizing agent (e.g., 2-nitrophenylhydrazine solution) to the sample and allowing the reaction to proceed under controlled conditions (e.g., room temperature for 30 minutes). protheragen.ai
Chromatographic Analysis : Injecting the derivatized sample into a reverse-phase HPLC system. The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
Detection and Quantification : Monitoring the eluent at the maximum absorbance wavelength of the derivative (e.g., 395 nm). protheragen.ai Quantification is performed by comparing the peak area of the derivative to a calibration curve prepared using derivatized standards of this compound.
The validation of such a method would demonstrate its specificity, linearity, accuracy, precision, and sensitivity, with detection limits for similar acyl chlorides reported in the range of 0.01–0.03 µg/mL. protheragen.ai
Gas Chromatography (GC) Based Methods
Gas chromatography, particularly when coupled with a mass spectrometry (MS) detector, offers high sensitivity and specificity for the analysis of volatile and semi-volatile impurities. For residual acyl chloride analysis, a derivatization step is employed to create a less reactive and more thermally stable derivative suitable for GC analysis.
A well-established method involves the derivatization of the acyl chloride with a secondary amine, such as diethylamine (B46881). nih.gov This reaction converts the this compound into the corresponding stable N,N-diethylamide. This derivative is less polar and more volatile than the parent acyl chloride, making it amenable to GC separation.
The analytical workflow would be as follows:
Derivatization : The sample containing the API is treated with a solution of diethylamine in an appropriate solvent.
Extraction : If necessary, a liquid-liquid extraction is performed to isolate the derivative from the API and other matrix components.
GC-MS Analysis : The extract is injected into the GC-MS system. The N,N-diethylamide derivative is separated from other volatile components on a suitable capillary column (e.g., a wax-type column). sandoopharma.com The mass spectrometer provides definitive identification based on the derivative's mass spectrum and allows for highly sensitive quantification using selected ion monitoring (SIM).
This GC-based approach can simultaneously determine the residual acyl chloride and its corresponding carboxylic acid (5-Fluorothiophene-2-carboxylic acid), which is a common precursor and potential hydrolytic degradation product. nih.gov
Table 1: Illustrative HPLC Method Parameters for Residual Acyl Chloride Analysis
| Parameter | Condition |
| Derivatizing Agent | 2-Nitrophenylhydrazine |
| Reaction Conditions | Room Temperature, 30 min |
| Chromatography | Reverse-Phase HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Detector | UV-Vis or DAD |
| Detection Wavelength | ~395 nm |
| Reported LOD | 0.01–0.03 µg/mL (for analogous compounds) protheragen.ai |
Table 2: Illustrative GC Method Parameters for Residual Acyl Chloride Analysis
| Parameter | Condition |
| Derivatizing Agent | Diethylamine |
| Derivative Formed | N,N-diethyl-5-fluorothiophene-2-carboxamide |
| Chromatography | Gas Chromatography (GC) |
| Column | DB-Wax or equivalent |
| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) |
| Injection Mode | Split/Splitless |
| Quantification | External or Internal Standard Method |
Computational and Theoretical Investigations of 5 Chlorothiophene 2 Carbonyl Chloride and Its Derivatives
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For thiophene (B33073) derivatives, these methods elucidate how substituents, such as fluorine or chlorine and a carbonyl chloride group, influence the electronic structure and properties of the thiophene ring.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT studies on thiophene derivatives provide valuable information on optimized geometries, vibrational frequencies, and electronic properties. nih.gov For instance, calculations on various thiophene molecules using DFT methods can determine geometric parameters like bond lengths and angles. jchps.com Studies on substituted thiophenes show that parameters such as the intramolecular distances of S1–C2 and C5–S1 can be calculated and compared with experimental values. mdpi.com
The choice of functional and basis set, such as B3LYP/6-311G(d,p), is crucial for obtaining accurate results. mdpi.com These calculations can predict how the fluorine atom in 5-fluorothiophene-2-carbonyl chloride affects the electron distribution within the thiophene ring and the reactivity of the carbonyl chloride group. Fluorination is known to effectively lower molecular energy levels and can increase molecular planarity, which are key factors in the electronic properties of these compounds. dntb.gov.ua
Table 1: Representative Calculated Geometric Parameters for Substituted Thiophenes
| Parameter | Typical Calculated Range | Method Reference |
| S1–C2 Bond Length | 1.73 Å - 1.75 Å | B3LYP/6-311G(d,p) mdpi.com |
| C=C Bond Length | 1.345 Å - 1.358 Å | DFT/3-21G jchps.com |
| C–C Bond Length | 1.43 Å - 1.45 Å | DFT/3-21G jchps.com |
| S1–C2–C3 Bond Angle | 110.84° - 112.44° | B3LYP/6-311G(d,p) mdpi.com |
Note: Data is based on studies of various thiophene derivatives and provides a general reference for parameters in this class of compounds.
Molecular Orbital (MO) theory helps in understanding the electronic transitions and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. mdpi.com
For thiophene derivatives, the HOMO-LUMO gap can be calculated using DFT methods. jchps.com A smaller energy gap generally implies higher reactivity. The presence of electronegative atoms, like fluorine, can disturb the isodensity surfaces of the frontier molecular orbitals. mdpi.com In a series of thiophene sulfonamide derivatives, the calculated HOMO-LUMO energy gaps were in the range of 3.44–4.65 eV, indicating stable compounds. mdpi.com For other thiophene derivatives, the calculated energy difference between HOMO and LUMO was found to be 3.852 eV. nih.gov The analysis of these orbitals is crucial for predicting how this compound might interact with other molecules. rsc.org
Table 2: Frontier Molecular Orbital Energies for a Representative Thiophene Derivative
| Orbital | Energy (eV) |
| HOMO | -4.994 nih.gov |
| LUMO | -1.142 nih.gov |
| Energy Gap (ΔE) | 3.852 nih.gov |
Note: The values are for a specific thiophene derivative calculated at the DFT-B3LYB/6–311++G(d,p) level and serve as an illustrative example.
Reaction Pathway Modeling and Energetics
Computational modeling can be used to investigate the mechanisms of chemical reactions involving thiophene derivatives. By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction pathway can be mapped out. This provides insights into the feasibility and kinetics of a reaction.
Prediction of Structure-Reactivity Relationships
By systematically studying a series of related compounds, computational methods can help establish quantitative structure-activity relationships (QSAR) and structure-reactivity relationships. These relationships correlate the structural or electronic features of molecules with their biological activity or chemical reactivity.
For thiophene derivatives, QSAR studies have been performed to understand their biological activities. For instance, a study on nitrothiophenes found a reasonable correlation between their antibacterial activity and calculated properties like HOMO energies and atomic charges at the sulfur atom. nih.gov Such analyses can predict the activity of new, unsynthesized compounds. For this compound, computational analysis could predict its reactivity towards nucleophiles based on calculated parameters such as the partial charge on the carbonyl carbon and the LUMO energy. The reactivity of thiophene derivatives is influenced by factors like aromatic condensation and the position of substituents. elsevierpure.com
Application of Generative Models in Molecular Design
In recent years, deep generative models have emerged as a powerful tool in chemistry for designing new molecules with desired properties. rsc.org These models, a form of artificial intelligence, can learn the underlying patterns in a dataset of existing molecules and then generate novel molecular structures.
For thiophene-based compounds, generative models could be trained on a large database of known thiophene derivatives and their properties. The model could then be used to design new derivatives of this compound with optimized characteristics, such as enhanced reactivity for a specific application or improved biological activity. This approach streamlines the discovery process by prioritizing the synthesis of the most promising candidates. nih.govrsc.org This in silico design process can involve various computational approaches, including molecular docking and machine learning models, to identify and optimize lead compounds. nih.gov
Structure Activity Relationship Sar Studies of 5 Chlorothiophene 2 Carbonyl Chloride Derivatives
Impact of Substituent Effects on Biological Activity
The introduction of various substituents onto the core structure of 5-chlorothiophene-2-carbonyl chloride derivatives has been shown to significantly influence their pharmacological properties. These modifications can alter the electronic, steric, and lipophilic characteristics of the molecule, thereby affecting its interaction with biological targets.
A number of studies have demonstrated that the antibacterial potency of 5-chlorothiophene-2-carbonyl chloride derivatives can be fine-tuned through the introduction of different functional groups. For instance, a series of chalcone derivatives of N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide has been synthesized and evaluated for their in vitro antibacterial activity. researchgate.net The results indicated that the nature and position of substituents on the aromatic ring of the chalcone moiety played a critical role in determining the antibacterial efficacy.
Specifically, certain substitutions led to significant activity against both Gram-positive and Gram-negative bacteria. researchgate.net For example, compounds with specific substitutions showed notable efficacy against E. coli, P. aeruginosa, and S. aureus. researchgate.net The presence of particular functional groups was found to be a key determinant of this enhanced activity.
| Compound | Substituent | Bacterial Strain | Activity Level |
|---|---|---|---|
| 4b | 4-hydroxy | E. coli | Significant (≤ 50 μg/mL) |
| 4n | - | E. coli | Significant (≤ 50 μg/mL) |
| 4b | 4-hydroxy | P. aeruginosa | Significant (≤ 50 μg/mL) |
| 4e | 3-bromo | P. aeruginosa | Significant (≤ 50 μg/mL) |
| 4i | 3-methoxy, 4-hydroxy | P. aeruginosa | Significant (≤ 50 μg/mL) |
| 4o | 2-hydroxy, 5-nitro | P. aeruginosa | Significant (≤ 50 μg/mL) |
| 4c | 3,4-dimethoxy | S. aureus | Significant (≤ 50 μg/mL) |
| 4n | - | S. aureus | Significant (≤ 50 μg/mL) |
The 5-chlorothiophene-2-carbonyl chloride scaffold has also been utilized in the development of novel anticancer agents. Thiophene (B33073) analogues of 5-chloro-5,8-dideazafolic acid have been synthesized and evaluated as inhibitors of tumor cell growth. nih.gov These compounds demonstrated inhibitory activity against human leukemic lymphoblasts. nih.gov
Furthermore, a series of chlorothiophene-based chalcone analogs have been investigated for their anticancer activity. These studies revealed that specific substitutions on the chalcone framework resulted in potent cytotoxicity against various cancer cell lines, including WiDr colorectal cancer cells. The selectivity of these compounds towards cancer cells over normal cells is a critical aspect of their therapeutic potential.
| Compound | Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|
| C4 | WiDr | 0.77 |
| C6 | WiDr | 0.45 |
| 6 | CCRF-CEM | 1.8 +/- 0.1 µM |
| 7 | CCRF-CEM | 2.1 +/- 0.8 µM |
Positional Isomerism and its Role in Pharmacological Efficacy
The precise positioning of substituents on the thiophene ring and any associated aromatic systems can have a profound impact on the pharmacological efficacy of 5-chlorothiophene-2-carbonyl chloride derivatives. While the available research provides insights into the effects of different substituents, a more systematic exploration of positional isomerism is warranted. The spatial arrangement of functional groups influences the molecule's ability to bind to its target, and even subtle changes in this arrangement can lead to significant differences in biological activity. Future studies focusing on the synthesis and evaluation of a wider range of positional isomers will be invaluable in elucidating more detailed SAR and guiding the design of more potent and selective therapeutic agents.
Rational Design Principles for Novel Biologically Active Molecules
The SAR studies conducted on 5-chlorothiophene-2-carbonyl chloride derivatives have provided several rational design principles for the development of new biologically active molecules. A key principle is the strategic introduction of substituents to modulate the electronic and steric properties of the molecule, thereby enhancing its interaction with the target.
For antibacterial agents, the incorporation of specific substituted chalcone moieties has proven to be an effective strategy. researchgate.net In the realm of anticancer drug design, the synthesis of thiophene analogues of known anticancer compounds, such as folic acid antagonists, has yielded promising results. nih.gov Additionally, the optimization of the chalcone scaffold with various substitutions has led to the identification of potent and selective anticancer agents.
Computational methods, including in silico pharmacokinetic predictions and molecular dynamics simulations, are also playing an increasingly important role in the rational design process. researchgate.net These tools allow for the prediction of a compound's drug-like properties and its binding interactions with target proteins, thereby facilitating a more targeted and efficient drug discovery process.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-fluorothiophene-2-carbonyl chloride in laboratory settings?
- Methodology : The synthesis typically involves fluorination of thiophene precursors followed by carbonyl chloride formation. For example, 5-chlorothiophene-2-carboxylic acid (CAS 24065-33-6) can be fluorinated using agents like SF₄ or DAST, followed by treatment with thionyl chloride (SOCl₂) to form the acyl chloride .
- Key Parameters :
| Step | Reagent/Condition | Temperature | Purity Control |
|---|---|---|---|
| Fluorination | DAST (diethylaminosulfur trifluoride) | 0–5°C | Monitor via ¹⁹F NMR |
| Acylation | SOCl₂, catalytic DMF | Reflux (70–80°C) | Purity >95% (HPLC) |
Q. How should this compound be stored to ensure stability?
- Store at 0–6°C in airtight, moisture-free containers to prevent hydrolysis. Use amber glassware to avoid photodegradation. Stability testing via periodic FT-IR or HPLC is recommended to detect decomposition .
Q. What analytical techniques are critical for characterizing this compound?
- Primary Methods :
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm fluorination and acyl chloride formation (e.g., δ ~160–170 ppm for C=O in ¹³C NMR) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (MW 174.56 g/mol) .
- X-ray Crystallography : For structural elucidation; bond angles (e.g., C-S-C ~92°) and torsional parameters can resolve stereochemical ambiguities .
Advanced Research Questions
Q. How does fluorination at the 5-position influence the reactivity of thiophene-2-carbonyl chloride in nucleophilic substitutions?
- Fluorine’s electron-withdrawing effect enhances electrophilicity at the carbonyl carbon, increasing reactivity toward amines or alcohols. However, steric hindrance from the fluorine atom may reduce accessibility. Comparative kinetic studies using 5-chloro vs. 5-fluoro analogs (e.g., rate constants via UV-Vis monitoring) are advised .
Q. What strategies can resolve contradictions in reported spectroscopic data for fluorinated thiophene derivatives?
- Case Study : Discrepancies in ¹⁹F NMR shifts may arise from solvent polarity or counterion effects. Validate data using standardized conditions (e.g., CDCl₃ as solvent, internal CFCl₃ reference). Cross-reference with crystallographic data (e.g., C-F bond lengths ~1.34 Å) to confirm structural assignments .
Q. How can computational modeling optimize the design of this compound derivatives for targeted applications?
- Approach :
Perform DFT calculations (e.g., B3LYP/6-31G*) to predict reactivity (Fukui indices) and regioselectivity.
Use molecular docking to assess binding affinity in drug-design contexts (e.g., kinase inhibitors) .
Validate predictions with synthetic trials and SAR analysis .
Q. What experimental adjustments are needed when scaling up reactions involving this compound?
- Critical Factors :
- Temperature Control : Exothermic reactions (e.g., acylation) require slow reagent addition and jacketed reactors.
- Safety : Use scrubbers for HCl/SO₂ off-gases. Pilot studies under inert atmospheres (N₂/Ar) reduce decomposition risks .
Methodological Guidance for Data Interpretation
Q. How to address inconsistencies in reaction yields when using this compound in heterocyclic syntheses?
- Troubleshooting Framework :
| Issue | Potential Cause | Solution |
|---|---|---|
| Low yield | Moisture contamination | Pre-dry solvents (molecular sieves) and glassware. |
| Side products | Over-reactivity of acyl chloride | Use milder bases (e.g., pyridine vs. Et₃N) . |
Q. What literature-search strategies effectively identify recent advances in fluorothiophene chemistry?
- Prioritize databases like SciFinder or Reaxys using CAS numbers (e.g., 394-29-6 for 5-chloro-2-fluorobenzoyl chloride) and Boolean terms (e.g., "fluorothiophene AND acylation"). Avoid generic terms like "thiophene derivatives" to reduce noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
